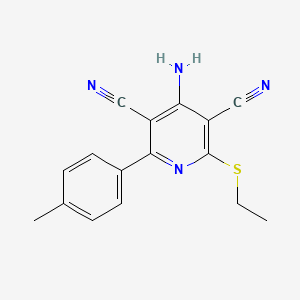
4-Amino-2-(ethylsulfanyl)-6-(p-tolyl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE is a complex organic compound with a unique structure that includes an amino group, an ethylsulfanyl group, and a 4-methylphenyl group attached to a pyridine ring
Preparation Methods
The synthesis of 4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the amino, ethylsulfanyl, and 4-methylphenyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ethylsulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or other functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, making the compound valuable for research in drug development and therapeutic applications.
Comparison with Similar Compounds
Similar compounds to 4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE include:
4-AMINO-2-METHYLPHENYL-METHANOL: This compound shares the amino and methylphenyl groups but differs in the overall structure.
ETHYL 4-AMINO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-5-CARBOXYLATE: Similar in having an ethylsulfanyl group and a 4-methylphenyl group, but with a different core structure. The uniqueness of 4-AMINO-2-(ETHYLSULFANYL)-6-(4-METHYLPHENYL)-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C16H14N4S |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-amino-2-ethylsulfanyl-6-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N4S/c1-3-21-16-13(9-18)14(19)12(8-17)15(20-16)11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3,(H2,19,20) |
InChI Key |
GDQCFQOTROXIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=C(C(=N1)C2=CC=C(C=C2)C)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11055705.png)

![N~2~-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11055723.png)
![6-(4-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11055735.png)
![4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11055741.png)
![N-benzyl-1,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11055745.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole](/img/structure/B11055748.png)
![2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-1-morpholino-1-ethanone](/img/structure/B11055756.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055769.png)
![3-bromo-4-methyl-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,15-heptaene](/img/structure/B11055770.png)

![methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11055777.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethyl-6-nitrophenyl)acetamide](/img/structure/B11055779.png)
